![molecular formula C20H16BrN5O4 B2579990 2-[7-(4-bromophenyl)-3,8-dioxo-2H,3H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(3-methoxyphenyl)acetamide CAS No. 941923-58-6](/img/structure/B2579990.png)
2-[7-(4-bromophenyl)-3,8-dioxo-2H,3H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(3-methoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a derivative of [1,2,4]triazolo[4,3-a]pyrazine . It’s a novel chemotype that has been identified as a potential inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme that plays a crucial role in immune response . The compound has shown sub-micromolar potency, high metabolic stability, and selectivity over other heme-containing enzymes .
Synthesis Analysis
The synthesis of [1,2,4]triazolo[4,3-a]pyrazine derivatives involves a structure-based virtual screening made on the IDO1 active site . The starting hit compound is based on a [1,2,4]triazolo[4,3-a]pyridine scaffold . The synthesis process involves the condensation of highly reactive chloromethyloxadiazoles with ethylenediamines .Molecular Structure Analysis
The molecular structure of the compound was confirmed using 1H NMR and mass spectra .Chemical Reactions Analysis
The compound has been evaluated as a potent PARP1 inhibitor . Poly (ADP-ribose) polymerase 1 (PARP1) inhibitors can selectively kill homologous recombination (HR) deficient cancer cells and elicit anticancer effect through a mechanism of synthetic lethality .Physical and Chemical Properties Analysis
The compound has a molecular formula of C6H5N3O . Its molecular weight is 135.12 g/mol .Scientific Research Applications
Anticancer and Antimicrobial Activities
Anticancer Potential : Compounds with structures related to triazolo[4,3-a]pyrazines and their derivatives have been synthesized and evaluated for their anticancer activities. For instance, a study on triazolo[3,4-b][1,3,4] thiadiazine derivatives showcased promising in vitro anticoronavirus and antitumoral activity. These derivatives exhibit their antitumoral activity through the inhibition of tubulin polymerization, indicating the potential use of similar structures in cancer therapy (Jilloju et al., 2021).
Antimicrobial Activities : The synthesis of various triazolo and pyrazine derivatives has been explored for their antimicrobial properties. For example, new analogs of 3-methyl-[1,2,4] triazolo[3,4-a] phthalazines have shown significant inhibition activity against certain cancer cell lines and also displayed antimicrobial activities. This suggests the potential of such compounds in developing new antimicrobial agents (Kumar et al., 2019).
Mechanism of Action
Properties
IUPAC Name |
2-[7-(4-bromophenyl)-3,8-dioxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(3-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16BrN5O4/c1-30-16-4-2-3-14(11-16)22-17(27)12-26-20(29)25-10-9-24(19(28)18(25)23-26)15-7-5-13(21)6-8-15/h2-11H,12H2,1H3,(H,22,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYRNWLCPJZHENO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CN2C(=O)N3C=CN(C(=O)C3=N2)C4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16BrN5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
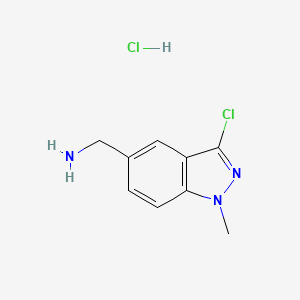
![2-(5-{[(3-nitrophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(thiophen-2-yl)methyl]acetamide](/img/structure/B2579908.png)
![4-methoxy-N-[(2-methoxyadamantan-2-yl)methyl]-2-methylbenzene-1-sulfonamide](/img/structure/B2579911.png)

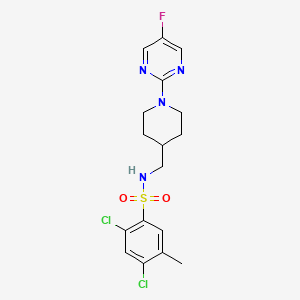
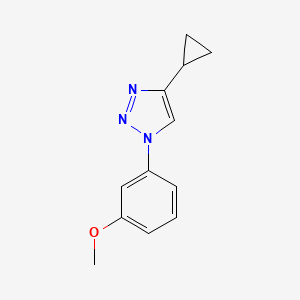
![N-(5-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2579918.png)
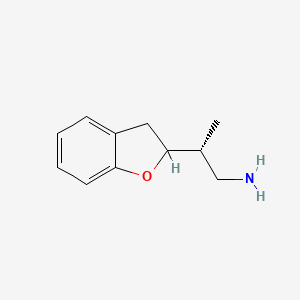
![N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide](/img/structure/B2579920.png)
![2-(4-((5-chlorothiophen-2-yl)sulfonyl)piperazin-1-yl)-1-methyl-1H-benzo[d]imidazole](/img/structure/B2579922.png)
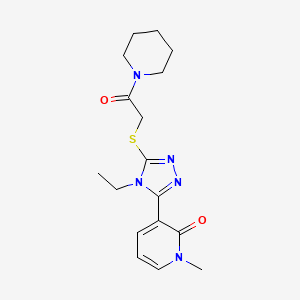

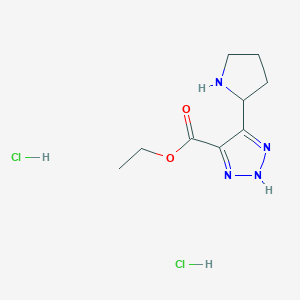
![N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide](/img/structure/B2579930.png)
